N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride
Overview
Description
“N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1803599-08-7 . It has a molecular weight of 290.19 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15N5.2ClH/c1-8-7-16-11(13-8)3-2-10(15-16)14-9-4-5-12-6-9;;/h2-3,7,9,12H,4-6H2,1H3,(H,14,15);2*1H
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 290.19 .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including derivatives similar to N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride, play a significant role in medicinal chemistry due to their diverse biological activities. Imidazo[1,2-b]pyridazine scaffolds, for instance, are recognized for their contribution to developing kinase inhibitors like ponatinib, highlighting the resurgence in exploring these derivatives for therapeutic applications in medicine. These scaffolds have shown potential in addressing various pharmacokinetics profiles and efficiency, aiding in the quest for novel compounds (Garrido et al., 2021).
Synthetic Protocols for N-heterocycles
The synthesis of N-heterocycles, including those derived from or related to this compound, involves various methodologies that enhance the structural diversity of piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are crucial in the synthesis of natural products and therapeutically relevant compounds. The use of tert-butanesulfinamide in asymmetric N-heterocycle synthesis via sulfinimines represents one such methodology, offering access to structurally diverse compounds (Philip et al., 2020).
Heterocyclic Amines in Food Safety
Although not directly related to the specific compound , the study of heterocyclic aromatic amines (HAAs) in food processing highlights the significance of understanding the formation, mitigation, and risk assessment of these compounds. HAAs, generated during thermal processing of meat, have been studied extensively for their carcinogenic potential. This research is vital for developing strategies to reduce HAAs during food processing and control dietary intake to improve food safety (Chen et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Properties
IUPAC Name |
2-methyl-N-pyrrolidin-3-ylimidazo[1,2-b]pyridazin-6-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5.2ClH/c1-8-7-16-11(13-8)3-2-10(15-16)14-9-4-5-12-6-9;;/h2-3,7,9,12H,4-6H2,1H3,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRZSZIMPDCJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)NC3CCNC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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